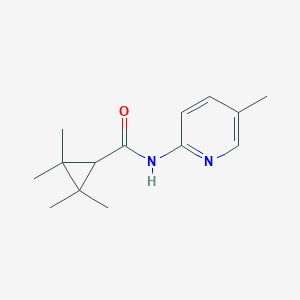
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide, also known as TMPC or TMPCAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide is complex and involves multiple pathways. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. In neuroscience, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of the receptor and leads to increased inhibition of neuronal activity. In agriculture, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide acts as a plant growth regulator by modulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in various systems. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. In neuroscience, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety and sleep disturbances. In agriculture, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to enhance plant growth and development by modulating the expression of genes involved in these processes.
Advantages and Limitations for Lab Experiments
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, its limitations include its high cost and limited availability, which may limit its use in some experiments.
Future Directions
There are many future directions for 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide research, including the development of new drugs for the treatment of cancer and inflammation, the study of its effects on neuronal activity and behavior, and the development of new plant growth regulators. Additionally, further research is needed to fully understand the mechanism of action of 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide and its potential applications in other fields.
Synthesis Methods
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 5-methyl-2-pyridinecarboxylic acid with cyclopropanecarbonyl chloride, followed by the addition of tert-butylamine and trimethylsilyl chloride. The resulting product is then treated with trifluoroacetic acid to obtain 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide in high yield and purity.
Scientific Research Applications
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In neuroscience, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been found to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety and sleep. In agriculture, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been used as a plant growth regulator to enhance crop yield and quality.
properties
Product Name |
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-9-6-7-10(15-8-9)16-12(17)11-13(2,3)14(11,4)5/h6-8,11H,1-5H3,(H,15,16,17) |
InChI Key |
OOPMVVBLDADMOP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



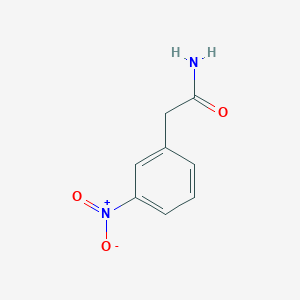
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
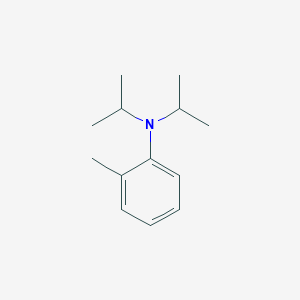
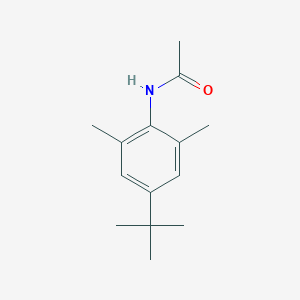

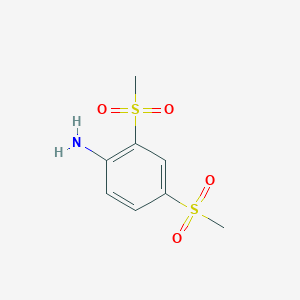
![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)



![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)
![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)

